Cas no 99064-38-7 (Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro-)

Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- structure
99064-38-7 structure
商品名:Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro-
CAS番号:99064-38-7
MF:C9H17ClO2
メガワット:192.683082342148
CID:5288261

Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- 化学的及び物理的性質

名前と識別子

    • Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro-
    • 2-((4-Chlorobutoxy)methyl)tetrahydrofuran
    • インチ: 1S/C9H17ClO2/c10-5-1-2-6-11-8-9-4-3-7-12-9/h9H,1-8H2
    • InChIKey: YSJREGJETOKNLK-UHFFFAOYSA-N
    • ほほえんだ: O1CCCC1COCCCCCl

Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-677098-0.5g
2-[(4-chlorobutoxy)methyl]oxolane
99064-38-7
0.5g
$1027.0 2023-05-23
Enamine
EN300-677098-1.0g
2-[(4-chlorobutoxy)methyl]oxolane
99064-38-7
1g
$1070.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370821-100mg
2-((4-Chlorobutoxy)methyl)tetrahydrofuran
99064-38-7 98%
100mg
¥22061.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370821-500mg
2-((4-Chlorobutoxy)methyl)tetrahydrofuran
99064-38-7 98%
500mg
¥24026.00 2024-04-23
Enamine
EN300-677098-0.05g
2-[(4-chlorobutoxy)methyl]oxolane
99064-38-7
0.05g
$900.0 2023-05-23
Enamine
EN300-677098-0.1g
2-[(4-chlorobutoxy)methyl]oxolane
99064-38-7
0.1g
$943.0 2023-05-23
Enamine
EN300-677098-5.0g
2-[(4-chlorobutoxy)methyl]oxolane
99064-38-7
5g
$3105.0 2023-05-23
Enamine
EN300-677098-0.25g
2-[(4-chlorobutoxy)methyl]oxolane
99064-38-7
0.25g
$985.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370821-50mg
2-((4-Chlorobutoxy)methyl)tetrahydrofuran
99064-38-7 98%
50mg
¥21060.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370821-250mg
2-((4-Chlorobutoxy)methyl)tetrahydrofuran
99064-38-7 98%
250mg
¥24816.00 2024-04-23

Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- 関連文献

Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro-に関する追加情報

Introduction to Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- (CAS No. 99064-38-7)

Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro-, identified by its Chemical Abstracts Service (CAS) number 99064-38-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the tetrahydropyran class, characterized by a five-membered oxygen-containing heterocyclic ring saturated with hydrogen atoms. The presence of a 4-chlorobutoxymethyl substituent introduces unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.

The structural configuration of Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- encompasses a hydroxymethyl group attached to the tetrahydropyran ring, which is further modified by the 4-chlorobutoxy moiety. This structural design imparts distinct chemical behavior, enabling its utility in various synthetic pathways. The chloro substituent on the butoxy group enhances electrophilic character, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures.

In recent years, there has been growing interest in tetrahydropyran derivatives due to their potential applications in medicinal chemistry. The tetrahydropyran scaffold is known for its ability to mimic the puckering of cyclohexane, providing stability and flexibility to bioactive molecules. The introduction of polar functional groups, such as the 4-chlorobutoxymethyl side chain, further enhances solubility and bioavailability, which are critical factors in drug design.

One of the most compelling aspects of Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- is its role as a building block in the synthesis of pharmacologically active compounds. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory and antimicrobial properties. The chloro group's presence allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, which are essential for constructing biaryl structures prevalent in many drugs.

Recent advancements in computational chemistry have also highlighted the significance of Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- in virtual screening campaigns. Molecular modeling studies indicate that this compound can interact with specific biological targets through hydrophobic and hydrogen bonding interactions. Such insights have guided the optimization of lead compounds towards higher efficacy and selectivity. The integration of machine learning algorithms has further accelerated the discovery process by predicting binding affinities and metabolic stability.

The pharmaceutical industry has taken note of these developments, with several companies exploring derivatives of Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- for preclinical testing. Preliminary results suggest promising activity against neurological disorders and infectious diseases. The ability to modify the 4-chlorobutoxymethyl group allows for fine-tuning of physicochemical properties, including lipophilicity and metabolic clearance rates. These attributes are crucial for achieving optimal pharmacokinetic profiles.

Synthetic methodologies for preparing Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- have seen significant refinement over the years. Traditional approaches often involve multi-step sequences starting from commercially available furan derivatives. However, modern techniques employ catalytic systems that streamline reactions while minimizing byproduct formation. For example, palladium-catalyzed borylation followed by Suzuki-Miyaura coupling has emerged as an efficient route to introduce aryl groups adjacent to the tetrahydropyran core.

The environmental impact of synthesizing such compounds is also a consideration in contemporary research. Green chemistry principles have encouraged the adoption of solvent-free conditions and biocatalytic methods to reduce waste generation. Continuous flow reactors have been particularly effective in enhancing atom economy and energy efficiency during production processes.

In conclusion,Furan, 2-[(4-chlorobutoxy)methyl]tetrahydro- (CAS No. 99064-38-7) represents a versatile intermediate with broad applications in pharmaceutical research and development. Its unique structural features enable diverse synthetic modifications, making it indispensable for constructing novel therapeutic agents. As scientific understanding progresses, this compound is expected to play an even more pivotal role in addressing unmet medical needs across various therapeutic areas.

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